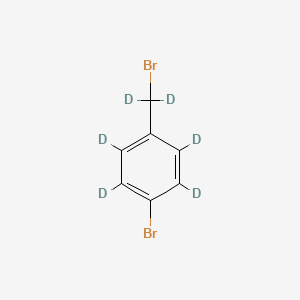

4-溴苄基-d6 溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromobenzyl-d6 Bromide is a chemical compound used in various biochemical applications . It is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .

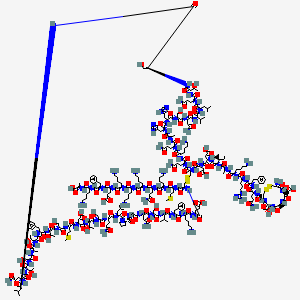

Molecular Structure Analysis

The molecular formula of 4-Bromobenzyl-d6 Bromide is C7H6Br2 . The molecular weight is 249.930 Da and the mono-isotopic mass is 247.883606 Da . A crystal structure of a similar compound, 4-bromobenzyl chloride, has been reported .Chemical Reactions Analysis

4-Bromobenzyl bromide is used to prepare a 20-member aminomethyl-substituted biaryl library via sequential N-alkylation of various amines .Physical And Chemical Properties Analysis

4-Bromobenzyl-d6 Bromide has a density of 1.9±0.1 g/cm3, a boiling point of 258.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 46.6±0.3 cm3, and a molar volume of 135.1±3.0 cm3 .科学研究应用

1. 作为试剂和有机合成中的应用

- 羟基的保护基:它被用作羟基的稳定保护基。可以通过钯催化的胺化然后酸处理去除保护 (Herzner 和 Seeberger,2003)。

- 溴苄基化:它作为各种杂功能基团和碳亲核试剂的 p-溴苄基化的试剂,增强了化学合成中的多功能性 (Herzner 和 Seeberger,2003)。

- 铃木型偶联反应:该化合物是铃木型偶联反应的底物,这在制造联芳基化合物(许多药物中的常见结构)中至关重要 (Herzner 和 Seeberger,2003)。

2. 催化和反应机理

- 有机底物的溴化:它催化有机底物的溴化,有效地将溴引入各种有机分子中 (Goodman 和 Detty,2004)。

- CO2 还原中的催化活性:4-硝基苄基溴化物(一种类似的化合物)被用作 CO2 还原的催化剂,暗示了 4-溴苄基-d6 溴化物在环境和合成化学中的潜在催化应用 (Mohammadzadeh 等,2020)。

3. 材料科学和表面化学

- 电化学行为和表面改性:该化合物表现出显着的电化学行为,并通过电化学方法用于材料的表面改性 (Hui 等,2011)。

4. 分子表征和结构分析

- 分子结构表征:它用于复杂分子结构的合成和表征,有助于了解各种化合物的分子几何结构、电子性质和热力学函数 (Zeyrek 等,2015)。

安全和危害

作用机制

Target of Action

Benzylic halides, such as 4-bromobenzyl-d6 bromide, typically interact with various amines .

Mode of Action

4-Bromobenzyl-d6 Bromide can undergo reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halide . In an SN2 type mechanism, a nucleophile attacks the carbon at the same time that the electrons kick off onto the bromine to form the bromide anion .

Biochemical Pathways

It’s known that benzylic halides can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The molecular weight of 4-bromobenzyl-d6 bromide is 24993 Da , which may influence its bioavailability.

Result of Action

It’s known that 4-bromobenzyl bromide can be used to prepare a 20-member aminomethyl-substituted biaryl library via sequential n-alkylation of various amines .

属性

IUPAC Name |

1-bromo-4-[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRBJYMANQKEAW-NVSFMWKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzyl-d6 Bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)